molecular formula C9H6N2O2 B14162741 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione CAS No. 67618-83-1

1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione

Cat. No.: B14162741
CAS No.: 67618-83-1
M. Wt: 174.16 g/mol
InChI Key: NNXKHUXDXSVBTB-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The combination of the pyridine and pyrrole rings in a single molecule allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of pyridin-2-yl-4-oxobutanal derivatives, which react with amines to form the desired compound . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The choice of reagents and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyrrole derivatives with reduced functional groups.

Scientific Research Applications

1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in fibrosis or tuberculosis . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione is unique due to the combination of pyridine and pyrrole rings in a single molecule. This structural feature allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

67618-83-1

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

1-pyridin-2-ylpyrrole-2,5-dione

InChI

InChI=1S/C9H6N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-6H

InChI Key

NNXKHUXDXSVBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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